Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Differentiation Relative to the Benzyl Analog
The target compound exhibits a TPSA of 59.06 Ų and four hydrogen-bond acceptor sites, compared to 46.17 Ų and three hydrogen-bond acceptors for the closest non-pyridine aromatic comparator, 3-(benzylamino)tetrahydrothiophene 1,1-dioxide (free base, CAS 321580-44-3) [REFS-1, REFS-2]. The additional 12.89 Ų of polar surface area and the extra acceptor site are directly attributable to the pyridine ring nitrogen, which is absent in the benzyl analog. Both compounds share one hydrogen-bond donor and three rotatable bonds, isolating the pyridine nitrogen as the sole source of the TPSA and acceptor-count difference [REFS-1, REFS-2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA = 59.06 Ų; H_Acceptors = 4; H_Donors = 1; Rotatable_Bonds = 3 |
| Comparator Or Baseline | 3-(Benzylamino)tetrahydrothiophene 1,1-dioxide: TPSA = 46.17 Ų; H_Acceptors = 3; H_Donors = 1; Rotatable_Bonds = 3 |
| Quantified Difference | ΔTPSA = +12.89 Ų (+27.9% increase); ΔH_Acceptors = +1 |
| Conditions | Computed physicochemical properties from vendor technical datasheets (Leyan for target, Chemscene for benzyl analog). No experimental measurement conditions applicable. |
Why This Matters
A TPSA above 60 Ų is associated with reduced passive blood-brain barrier permeability, while TPSA below 60 Ų and between 40-60 Ų is associated with favorable oral absorption; the target compound's TPSA of 59.06 Ų places it precisely at the borderline, offering a tunable property that the benzyl analog (46.17 Ų) does not provide for CNS vs. peripheral target selectivity optimization.
